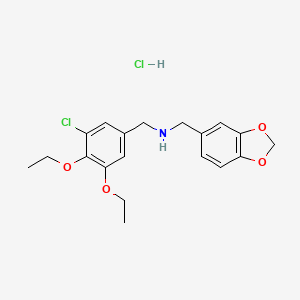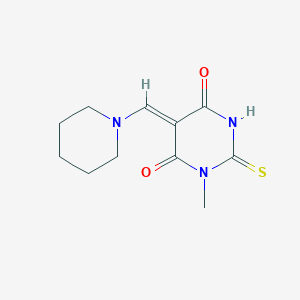
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MPTP, is a chemical compound that has been widely studied for its neurotoxic effects. MPTP is a prodrug that is converted into a toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Mécanisme D'action
MPTP is converted into MPP+ by 1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the brain. MPP+ is a potent inhibitor of complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. Dopaminergic neurons in the substantia nigra are particularly vulnerable to this oxidative stress, leading to their selective death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to induce apoptosis in dopaminergic neurons, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a valuable tool for studying Parkinson's disease as it closely mimics the disease's pathology. Animal models of Parkinson's disease created using MPTP have been instrumental in advancing our understanding of the disease's underlying mechanisms. However, MPTP-induced neurotoxicity is acute and irreversible, limiting its use in longitudinal studies.
Orientations Futures
Future research on MPTP should focus on developing alternative animal models of Parkinson's disease that better mimic the disease's chronic and progressive nature. Additionally, research should focus on identifying potential treatments for Parkinson's disease that target the underlying mechanisms of MPTP-induced neurotoxicity, such as mitochondrial dysfunction and oxidative stress. Finally, further research should be conducted to better understand the role of 1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the neurotoxicity of MPTP and its potential as a therapeutic target for Parkinson's disease.
Applications De Recherche Scientifique
MPTP has been widely used as a research tool to study Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the substantia nigra closely resemble the pathology of Parkinson's disease. Therefore, MPTP has been used to create animal models of Parkinson's disease for studying the disease's underlying mechanisms and developing potential treatments.
Propriétés
IUPAC Name |
(5Z)-1-methyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-10(16)8(9(15)12-11(13)17)7-14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,15,17)/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXXDQCFVUWEGQ-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCCCC2)C(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N2CCCCC2)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-methyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-bis[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]cyclohexanone](/img/structure/B4773136.png)
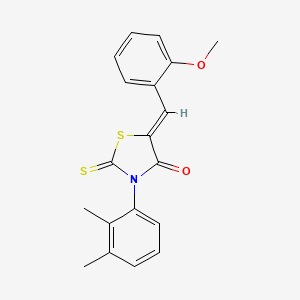
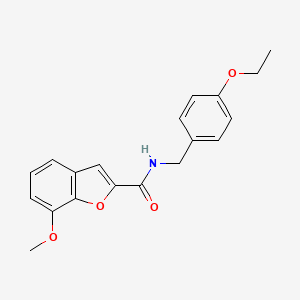
![N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4773143.png)
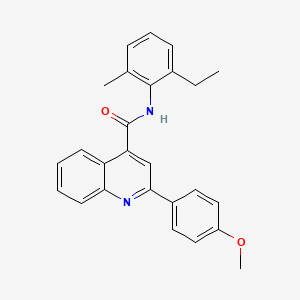
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4773158.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4773172.png)
![9-[(3-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773185.png)
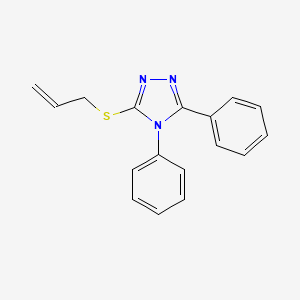
![ethyl [2-({[(2-bromophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4773203.png)
![5-(4-chlorobenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4773206.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4773214.png)
